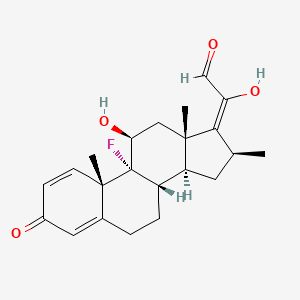
5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-4-methyl-3H-1,3-oxazine-2,6-dione is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione can be achieved through various methods. One common approach involves the reaction of allyl bromide derivatives with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide in tert-butanol at reflux . This method provides a short and effective route to oxazine derivatives.
Another method involves the visible light-promoted catalyst-free C–H activation and cyclization of tertiary amines. This green synthesis approach uses white light-emitting diode (LED) irradiation in dimethyl sulfoxide (DMSO) solvent at room temperature . This method is advantageous as it is catalyst-free and uses aerial oxygen as the oxidant.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4-methyl-3H-1,3-oxazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methyl positions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction may produce reduced oxazine compounds.
Scientific Research Applications
5-Benzyl-4-methyl-3H-1,3-oxazine-2,6-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structure and reactivity.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione involves its interaction with molecular targets through its heterocyclic structure. The oxygen and nitrogen atoms in the oxazine ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazine: A simpler oxazine derivative with similar reactivity.
Isoxazolidin-5-ones: Compounds with a five-membered ring structure containing oxygen and nitrogen.
Spiro-1,3-oxazines: Compounds with a spirocyclic structure that includes the oxazine ring.
Uniqueness
5-Benzyl-4-methyl-3H-1,3-oxazine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C12H11NO3/c1-8-10(11(14)16-12(15)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,15) |
InChI Key |
TXWDAZCFGNJUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride](/img/structure/B13848864.png)

![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
![methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13848887.png)



![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)
![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)

